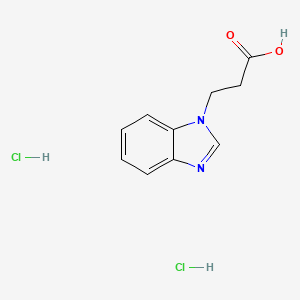

3-(1H-benzimidazol-1-yl)propanoic acid dihydrochloride

CAS No.: 1559062-01-9

Cat. No.: VC5291537

Molecular Formula: C10H12Cl2N2O2

Molecular Weight: 263.12

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1559062-01-9 |

|---|---|

| Molecular Formula | C10H12Cl2N2O2 |

| Molecular Weight | 263.12 |

| IUPAC Name | 3-(benzimidazol-1-yl)propanoic acid;dihydrochloride |

| Standard InChI | InChI=1S/C10H10N2O2.2ClH/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12;;/h1-4,7H,5-6H2,(H,13,14);2*1H |

| Standard InChI Key | IYFRIQKHGDWLFF-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)N=CN2CCC(=O)O.Cl.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is 3-(benzimidazol-1-yl)propanoic acid hydrochloride, reflecting its benzimidazole core () connected to a three-carbon propanoic acid chain () and a hydrochloride counterion . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 226.66 g/mol |

| CAS Registry Number | 30163-88-3 |

| SMILES Notation | |

| InChIKey | DAVWSJSWUOVUFG-UHFFFAOYSA-N |

The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmaceutical formulations .

Structural Analysis

The benzimidazole ring system consists of a fused benzene and imidazole ring, with the propanoic acid group attached at the N1 position (Figure 1) . This arrangement creates a planar, aromatic system capable of π-π stacking and hydrogen bonding, which are pivotal for interactions with biological targets. The carboxylic acid group () introduces acidity (), enabling pH-dependent solubility and reactivity .

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols for 3-(1H-benzimidazol-1-yl)propanoic acid hydrochloride are scarce in public databases, general methods for analogous benzimidazole derivatives involve:

-

Condensation Reactions: Reacting o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

-

N-Alkylation: Introducing the propanoic acid chain via alkylation of benzimidazole using 3-chloropropanoic acid .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Industrial-scale production likely optimizes these steps for yield (>80%) and purity (>97%), employing techniques like recrystallization or column chromatography .

Physical and Chemical Properties

Physicochemical Characteristics

| Property | Value |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 220–225°C (decomposes) |

| Solubility | Soluble in water, DMSO, and methanol |

| Stability | Stable under inert conditions |

The compound’s solubility profile makes it suitable for aqueous and organic reaction media, though it may degrade under prolonged exposure to light or moisture .

Spectral Data

-

IR Spectroscopy: Peaks at 1700 cm (C=O stretch) and 2500–3000 cm (carboxylic acid O-H stretch) .

-

NMR Spectroscopy:

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for:

-

Protease Inhibitors: Modifying the propanoic acid chain to enhance binding affinity .

-

Anticancer Agents: Functionalizing the benzimidazole ring to target DNA topoisomerases .

Biochemical Probes

Its fluorescent properties (λ = 350 nm) enable use in cellular imaging and protein-binding assays .

| Parameter | Recommendation |

|---|---|

| Storage | 2–8°C in airtight, light-resistant containers |

| Handling | Use PPE (gloves, goggles) in well-ventilated areas |

| Disposal | Incinerate or neutralize with base |

No acute toxicity data are available, but benzimidazoles may cause irritation upon contact .

Future Research Directions

-

Synthetic Optimization: Developing greener catalysts (e.g., enzymatic) to improve yield.

-

Biological Screening: Evaluating antimicrobial and anticancer activity in vitro and in vivo.

-

Formulation Studies: Designing prodrugs or nano-carriers to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume